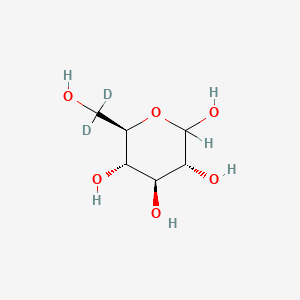

D-Glucose-6,6-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6,6-d2 typically involves the deuteration of glucose. One common method is the catalytic exchange reaction, where glucose is treated with deuterium oxide (D2O) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and selective deuteration. The final product is then purified to achieve the desired isotopic purity and chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions

D-Glucose-6,6-d2 undergoes various chemical reactions similar to those of regular glucose, including:

Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.

Reduction: It can be reduced to form sorbitol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution: Various reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Gluconic acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Acetylated or benzoylated glucose derivatives.

Applications De Recherche Scientifique

Metabolic Tracing

D-Glucose-6,6-d2 is widely used as a tracer in metabolic studies. Its incorporation into metabolic pathways allows researchers to monitor glucose utilization and production rates in vivo. This is particularly useful in the following areas:

a. Whole Body Glucose Flux Measurement

- The compound is employed in isotope tracer techniques to determine whole body glucose flux. By injecting this compound into the bloodstream, researchers can measure its enrichment in blood plasma over time, providing insights into glucose metabolism and production rates .

b. Dynamic Metabolic Imaging

- Deuterium metabolic imaging (DMI) utilizes this compound for non-invasive three-dimensional mapping of metabolism. This method allows for real-time visualization of substrate utilization and metabolic product formation in living organisms .

Diagnostic Applications

This compound serves as a diagnostic tool in various medical conditions:

a. Lymphocyte Sensitivity Testing

- In lymphocyte sensitivity tests, this compound is injected into patients to assess lymphocyte activity. Increased consumption of the labeled glucose by lymphocytes indicates heightened immune response or disease presence .

b. Diabetes Monitoring

- The compound aids in evaluating glucose metabolism in diabetic patients, providing critical information on insulin sensitivity and metabolic dysfunctions .

Research on Enzyme Kinetics

The presence of deuterium alters reaction kinetics due to kinetic isotope effects. This makes this compound valuable for studying enzyme mechanisms and identifying rate-limiting steps in metabolic pathways:

a. Reaction Mechanism Studies

- Researchers utilize this compound to investigate the kinetics of enzymatic reactions, allowing for a better understanding of substrate utilization and enzyme activity .

b. Fermentation Studies

- In fermentation research, this compound helps analyze the production of metabolites like ethanol and acetaldehyde from yeast cultures, providing insights into metabolic pathways under varying conditions .

Case Study 1: In Vivo DMRS Approach

A study demonstrated the use of this compound in dynamic magnetic resonance spectroscopy (DMRS) to assess cerebral glucose metabolic rates in rats. The infusion of D-glucose resulted in measurable changes in glucose and lactate levels over time, highlighting its potential for monitoring brain metabolism .

Case Study 2: Glucose Metabolism During Fermentation

In a study involving yeast fermentation, the emission patterns of ethanol and acetaldehyde were analyzed using this compound. The results indicated that deuterium atoms were primarily retained by the glucose molecule during fermentation processes, showcasing the compound's utility in tracking metabolic transformations .

Mécanisme D'action

The mechanism of action of D-Glucose-6,6-d2 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. the presence of deuterium atoms allows for detailed tracking using NMR spectroscopy. The compound is taken up by cells through glucose transporters and undergoes glycolysis and other metabolic processes, providing insights into glucose metabolism and its regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Glucose-1,2,3,4,5,6,6-d7: A fully deuterated glucose molecule.

D-Glucose-13C6: Glucose labeled with carbon-13 isotopes.

D-Glucose-1-13C: Glucose labeled with carbon-13 at the first position.

Uniqueness

D-Glucose-6,6-d2 is unique due to its selective deuteration at the sixth position, which provides specific insights into metabolic processes involving this part of the glucose molecule. This selective labeling allows researchers to study the effects of deuterium substitution on glucose metabolism and to trace metabolic pathways with high precision .

Activité Biologique

D-Glucose-6,6-d2, also known as deuterated glucose, is an isotopically labeled form of glucose that has garnered attention in various fields of biological research due to its unique properties and applications. This article will explore the biological activity of this compound, including its biochemical pathways, cellular effects, and research applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

this compound retains the fundamental structure of glucose but features deuterium atoms at the sixth carbon position. This alteration allows researchers to track its metabolism in biological systems while participating in the same fundamental chemical reactions as its non-labeled counterpart.

Biochemical Pathways

Upon entering the cell, this compound is phosphorylated by hexokinase to form glucose-6-phosphate. This initial step is crucial for its participation in the glycolytic pathway, gluconeogenesis, and glycogen synthesis. The deuterium labeling can influence reaction kinetics due to kinetic isotope effects, making it a valuable tool for studying metabolic pathways.

Cellular Effects

This compound exhibits cellular effects similar to those of glucose. It plays a crucial role in cellular metabolism by contributing to ATP production through glycolysis and the pentose phosphate pathway. The compound's incorporation into various metabolic pathways allows for detailed investigations into enzyme activity and substrate utilization.

Table 1: Comparison of Biological Activities

| Activity Type | This compound | Non-labeled Glucose |

|---|---|---|

| Glycolysis | Participates as glucose substrate | Primary energy source |

| Phosphorylation | Forms glucose-6-phosphate | Forms glucose-6-phosphate |

| Kinetic Isotope Effects | Alters reaction rates | Standard reaction rates |

| Metabolic Pathways | Glycolysis, gluconeogenesis | Glycolysis, gluconeogenesis |

Research Applications

This compound is widely used in scientific research due to its isotopic labeling capabilities. It allows for precise tracking and analysis in various fields:

- Metabolic Studies : It is employed to trace glucose pathways and understand cellular processes.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to study glucose metabolism and molecular interactions.

- Clinical Research : Investigates glucose metabolism in diseases such as diabetes and cancer .

Case Study: Cerebral Glucose Metabolism

A study assessed cerebral glucose metabolic rates using this compound in rats. The compound was infused intravenously at a dosage of 1.3 g/kg body weight. Following infusion, researchers monitored the dynamics of labeled glucose levels in the brain through dynamic magnetic resonance spectroscopy (DMRS). The results demonstrated that this compound was effectively transported into the brain and metabolized through glycolysis and oxidative phosphorylation pathways .

Propriétés

Key on ui mechanism of action |

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity. |

|---|---|

Numéro CAS |

18991-62-3 |

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

182.17 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2 |

Clé InChI |

GZCGUPFRVQAUEE-MOLODFKWSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

SMILES isomérique |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)O |

Description physique |

Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |

Solubilité |

Soluble |

Synonymes |

D-Glucopyranose-d2; Glucopyranose-d2; NSC 287045-d2; |

Origine du produit |

United States |

Q1: What structural information about the oxidative cleavage of D-Glucose-6,6′-d2 can be gleaned from the research using NMR spectroscopy?

A1: The research utilizes deuterium labeling and NMR spectroscopy to elucidate the regiochemistry of oxidative glycol-scission reactions on D-Glucose-6,6′-d2. Specifically, the study demonstrates that oxidation of D-Glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2. [] This finding, based on the observation of deuterium's effect on the NMR signal of adjacent protons, provides evidence that both C6 atoms of the original glucose molecule are retained in the erythrose product, indicating a specific cleavage pattern during the reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.